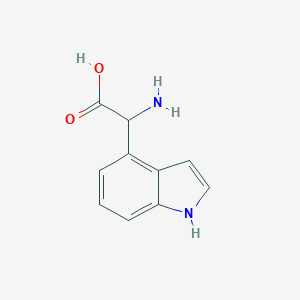

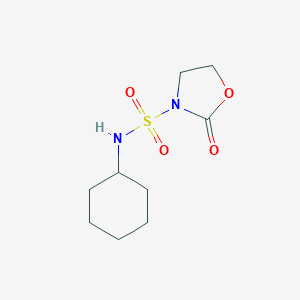

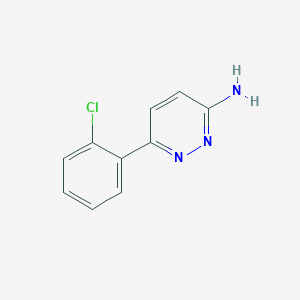

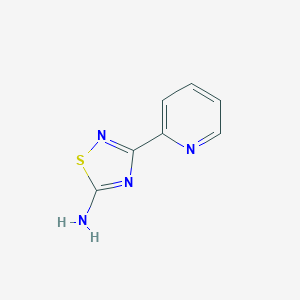

3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine

Overview

Description

3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine (PTD) is an organic compound that is used in a variety of scientific research applications. It is commonly referred to as a "thiadiazole" due to its structure and chemical properties. PTD is a versatile molecule that has been used in a variety of research applications, including drug delivery, enzyme inhibition, and gene regulation. PTD has a unique structure that allows it to interact with other molecules in a variety of ways, making it useful for a wide range of research applications.

Scientific Research Applications

Anticancer Properties

3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine derivatives have shown potential in anticancer research. A study by Abdo and Kamel (2015) synthesized and evaluated various derivatives for their anticancer activity against human cancer cell lines, finding significant cytotoxicity in most cell lines tested.

Catalytic Activity in Semiconducting Materials

The compound's derivatives have been investigated for their use in semiconducting materials. Şerbetçi (2013) explored novel ruthenium(II) complexes containing this compound for their semiconducting behavior and catalytic activity in transfer hydrogenation processes [Şerbetçi, 2013).

Synthesis of Heterocyclic Derivatives

El‐Sayed et al. (2008) focused on synthesizing new N- and S-substituted 1,3,4-oxadiazole derivatives, contributing to the development of bicyclic heterocyclic derivatives [El‐Sayed et al., 2008).

Tautomeric Equilibrium Studies

The tautomeric equilibrium and structural properties of derivatives of this compound have been studied, providing insights into their chemical behavior (Strzemecka, 2007).

Synthesis of Monometallic Complexes

Dulare et al. (2010) synthesized monometallic complexes with phenyl-(5-pyridin-4-yl[1,3,4]thiadiazol-2-yl)-amine, revealing important structural and supramolecular architectures (Dulare et al., 2010).

Structural and Spectral Studies

Dani et al. (2013) performed structural and spectral studies on various derivatives, contributing to the understanding of their chemical and physical properties (Dani et al., 2013).

Antimicrobial Activity Research

Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities, highlighting the potential of these compounds in antimicrobial research (Bayrak et al., 2009).

Dynamic Tautomerism and Electronic Structure Analysis

Strzemecka (2007) and Bhatia et al. (2013) conducted studies on the dynamic tautomerism and electronic structure of these compounds, providing deeper insights into their chemical nature (Strzemecka, 2007); (Bhatia et al., 2013).

Fused Pyrazolothiazole Scaffold Research

Rizk et al. (2020) explored the design, synthesis, and biological evaluation of new fused pyrazolothiazole scaffolds derived from these compounds, indicating their potential in various biological applications (Rizk et al., 2020).

Nitrogen Atom Electronic Structure Studies

Strzemecka (2006) investigated the electronic structure of the nitrogen atoms in these compounds, contributing to the fundamental understanding of their chemical properties (Strzemecka, 2006).

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine may also interact with various biological targets.

Mode of Action

Related compounds have shown to inhibit the formation of ergosterol in yeast cells at 2× mic . This suggests that this compound might interact with its targets and induce changes that inhibit specific biological processes.

Biochemical Pathways

Related compounds have been found to inhibit the formation of ergosterol , a crucial component of fungal cell membranes. This suggests that this compound might affect similar biochemical pathways and have downstream effects on the integrity of cell membranes.

Pharmacokinetics

Related compounds have been studied for their admet (absorption, distribution, metabolism, excretion, and toxicity) properties . These studies can provide insights into the potential bioavailability and pharmacokinetic behavior of this compound.

Result of Action

Related compounds have shown potent activity against candida spp, including several multidrug-resistant Candida spp . This suggests that this compound might have similar effects.

Action Environment

The photophysical behavior of related compounds has been investigated under ambient conditions , suggesting that environmental factors might also influence the action of this compound.

Biochemical Analysis

Biochemical Properties

Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves binding at specific sites, which can influence the function of these biomolecules .

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Transport and Distribution

Future studies should investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .

properties

IUPAC Name |

3-pyridin-2-yl-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4S/c8-7-10-6(11-12-7)5-3-1-2-4-9-5/h1-4H,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJGGAZDQUJDGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40616982 | |

| Record name | 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40616982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

138588-22-4 | |

| Record name | 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40616982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.